molecular formula C12H6Cl3N3O B11793467 2,3-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline

2,3-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline

Cat. No.: B11793467
M. Wt: 314.5 g/mol
InChI Key: GQPRUFDHQFJVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a complex organic compound that features both chlorinated aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline typically involves multi-step organic reactions The process begins with the preparation of the oxazolo[5,4-b]pyridine core, which is then chlorinated

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

2,3-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is unique due to its combination of chlorinated aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H6Cl3N3O

Molecular Weight

314.5 g/mol

IUPAC Name

2,3-dichloro-5-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline

InChI

InChI=1S/C12H6Cl3N3O/c13-6-3-9-12(17-4-6)19-11(18-9)5-1-7(14)10(15)8(16)2-5/h1-4H,16H2

InChI Key

GQPRUFDHQFJVMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)Cl)C2=NC3=C(O2)N=CC(=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.